molecular formula C7H9FN2O B13603812 (S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol

(S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B13603812
M. Wt: 156.16 g/mol
InChI Key: MBNUBIXCAKWNQX-ZCFIWIBFSA-N
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Description

(S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound features a fluoropyridine moiety attached to an aminoethanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, leading to desired biological effects . The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of a fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1

InChI Key

MBNUBIXCAKWNQX-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=NC=C1[C@@H](CO)N)F

Canonical SMILES

C1=CC(=NC=C1C(CO)N)F

Origin of Product

United States

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